3-[1-(furan-3-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole
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Overview
Description
3-[1-(furan-3-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a furan ring, a pyrrolidine ring, and an oxadiazole ring, making it a subject of interest in various fields of scientific research. The presence of these rings imparts distinct chemical and physical properties to the compound, which can be exploited in various applications.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound is involved in photochemical methodologies for synthesizing perfluoroalkyl-1,2,4-oxadiazoles, which are valuable intermediates in organic synthesis and pharmaceutical chemistry. Such methodologies include irradiation of furazans in the presence of ammonia or primary aliphatic amines, leading to the formation of 3-amino- and 3-(N-alkylamino)-5-perfluoroalkyl-1,2,4-oxadiazoles (Buscemi, Pace, & Vivona, 2000).
- A related study extends this methodology to the synthesis of 3-amino-5-pentafluorophenyl-1,2,4-oxadiazoles, demonstrating the versatility of photochemical reactions in generating complex fluorinated heterocycles (Buscemi et al., 2001).
Biological Evaluation
- Novel pyrazoline derivatives, including furan-2-yl(phenyl)methanone derivatives, have been synthesized and evaluated for their anti-inflammatory and antibacterial activities. Microwave-assisted synthesis improved the reaction efficiency, and some derivatives showed significant biological activity (Ravula et al., 2016).
- Furan-2-yl(phenyl)methanone derivatives have also been studied for their protein tyrosine kinase inhibitory activity, with some derivatives showing promising results that could have implications for cancer therapy (Zheng et al., 2011).
Material Science and Catalysis
- The compound plays a role in materials science, as demonstrated by research on the synthesis of oxadiazole-functionalized polymers with potential biomedical applications, such as drug delivery systems. This highlights the compound's relevance not only in medicinal chemistry but also in the development of novel materials (Damaceanu et al., 2012).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(furan-3-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclodehydration of dicarbonyl compounds using the Paal-Knorr synthesis method.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of appropriate amines with carbonyl compounds.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the furan, pyrrolidine, and oxadiazole rings through appropriate linkers and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(furan-3-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nitrating agents.
Major Products Formed
- Substitution
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced derivatives.
Properties
IUPAC Name |
furan-3-yl-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-17(13-6-7-22-10-13)20-8-14(12-4-2-1-3-5-12)15(9-20)16-18-11-23-19-16/h1-7,10-11,14-15H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKFICAKPPYVOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C2=COC=C2)C3=NOC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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